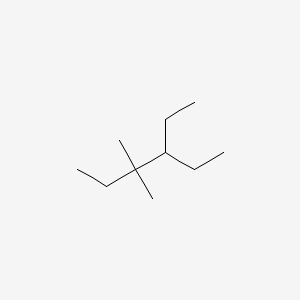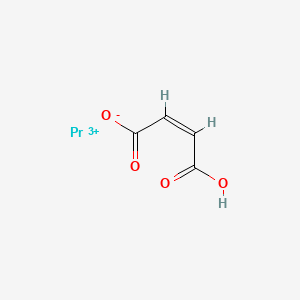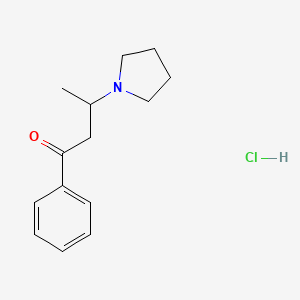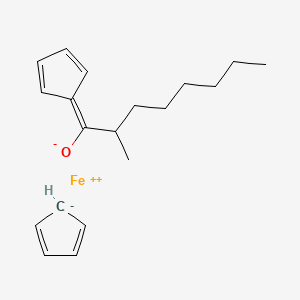
(2-Methyl-1-oxooctyl)ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-1-oxooctyl)ferrocene: is an organometallic compound that features a ferrocene core with a (2-methyl-1-oxooctyl) substituent. Ferrocene itself is a well-known compound consisting of two cyclopentadienyl rings bound to a central iron atom. The unique electronic and structural properties of ferrocene derivatives have led to their wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-oxooctyl)ferrocene typically involves the reaction of ferrocene with (2-methyl-1-oxooctyl) chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ferrocene+(2-methyl-1-oxooctyl) chloride→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: (2-Methyl-1-oxooctyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetyl chloride and aluminum chloride are used for Friedel-Crafts acylation.
Major Products:
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of ferrocene.
Substitution: Formation of substituted ferrocenes with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: (2-Methyl-1-oxooctyl)ferrocene is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions. Its unique redox properties make it valuable in electrochemical studies and sensor development.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential anticancer, antiviral, and antimicrobial activities. The compound’s ability to penetrate cellular membranes and its low toxicity make it a promising candidate for drug development.
Industry: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its electronic and magnetic properties. It is also employed as a lubricant additive to enhance the performance and longevity of engines and industrial machinery.
Mecanismo De Acción
The mechanism of action of (2-Methyl-1-oxooctyl)ferrocene involves its interaction with molecular targets through its ferrocene core. The compound’s redox properties allow it to participate in electron transfer reactions, which can modulate various biochemical pathways. In medicinal applications, the compound can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular redox balance.
Comparación Con Compuestos Similares
Ferrocene: The parent compound with two cyclopentadienyl rings bound to a central iron atom.
Acetylferrocene: A derivative with an acetyl group attached to the ferrocene core.
Ferrocenium Ion: The oxidized form of ferrocene.
Uniqueness: (2-Methyl-1-oxooctyl)ferrocene is unique due to its specific substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over redox behavior and molecular interactions.
Propiedades
Número CAS |
93894-61-2 |
|---|---|
Fórmula molecular |
C19H26FeO |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylidene-2-methyloctan-1-olate;iron(2+) |
InChI |
InChI=1S/C14H22O.C5H5.Fe/c1-3-4-5-6-9-12(2)14(15)13-10-7-8-11-13;1-2-4-5-3-1;/h7-8,10-12,15H,3-6,9H2,1-2H3;1-5H;/q;-1;+2/p-1 |
Clave InChI |
XGURLILJBHWFOD-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC(C)C(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



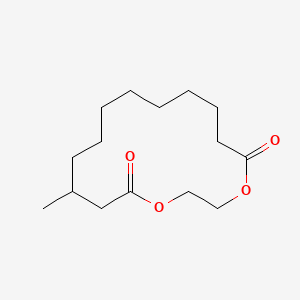

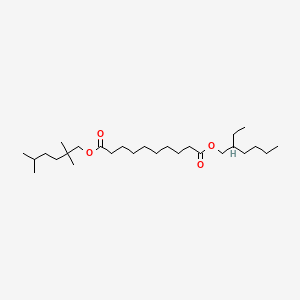
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)

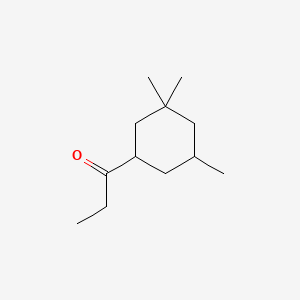

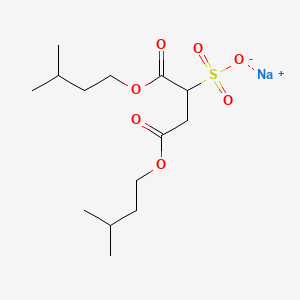
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
